2-(Piperidin-3-YL)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole
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Overview
Description
2-(Piperidin-3-YL)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole is a heterocyclic compound that features a piperidine ring fused to a benzodiazole structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-3-YL)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a piperidine derivative with a benzodiazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often utilize continuous flow reactors and advanced catalytic systems to ensure efficient production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-3-YL)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted compounds, depending on the specific reagents and conditions employed .
Scientific Research Applications
2-(Piperidin-3-YL)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: This compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an antihistamine and in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 2-(Piperidin-3-YL)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with similar pharmacological properties.
Benzodiazole: Shares the benzodiazole moiety but lacks the piperidine ring.
Spiropiperidines: Compounds with a spiro linkage involving a piperidine ring.
Uniqueness
2-(Piperidin-3-YL)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This fusion enhances its stability and allows for diverse functionalization, making it a valuable scaffold in drug design .
Properties
Molecular Formula |
C12H19N3 |
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Molecular Weight |
205.30 g/mol |
IUPAC Name |
2-piperidin-3-yl-4,5,6,7-tetrahydro-1H-benzimidazole |
InChI |
InChI=1S/C12H19N3/c1-2-6-11-10(5-1)14-12(15-11)9-4-3-7-13-8-9/h9,13H,1-8H2,(H,14,15) |
InChI Key |
GKVVMQNOPVPKRS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)NC(=N2)C3CCCNC3 |
Origin of Product |
United States |
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